4-Deoxycohumulone
描述
Structure
3D Structure
属性
CAS 编号 |
5880-42-2 |
|---|---|
分子式 |
C20H28O4 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
2-methyl-1-[2,4,6-trihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]propan-1-one |
InChI |
InChI=1S/C20H28O4/c1-11(2)7-9-14-18(22)15(10-8-12(3)4)20(24)16(19(14)23)17(21)13(5)6/h7-8,13,22-24H,9-10H2,1-6H3 |
InChI 键 |
KKFIZYKKQLWBKH-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)C1=C(C(=C(C(=C1O)CC=C(C)C)O)CC=C(C)C)O |
规范 SMILES |
CC(C)C(=O)C1=C(C(=C(C(=C1O)CC=C(C)C)O)CC=C(C)C)O |
熔点 |
88-89°C |
物理描述 |
Solid |
同义词 |
deoxycohumulone |
产品来源 |
United States |
常见问题
Q. What are the primary natural sources of 4-Deoxycohumulone, and what analytical methods are recommended for its identification in plant extracts?
Answer: 4-Deoxycohumulone is a bitter compound primarily isolated from hops (Humulus lupulus) and is also detected in alcoholic beverages derived from hops . For identification in plant extracts:
- Liquid Chromatography-Mass Spectrometry (LC-MS): Use reverse-phase C18 columns with a gradient elution (e.g., water:acetonitrile + 0.1% formic acid). Monitor for the exact mass of 332.1919948 Da (calculated for C₂₀H₂₈O₄) .
- Nuclear Magnetic Resonance (NMR): Key signals include δ 5.5–6.2 ppm (olefinic protons) and δ 1.2–2.5 ppm (methyl groups from the 3-methylbutanoyl side chain) .
- Reference Standards: Cross-validate with authenticated 4-Deoxycohumulone samples from botanical repositories.
Q. What is the molecular characterization of 4-Deoxycohumulone, and how can researchers validate its structural identity using spectroscopic techniques?
Answer: The molecular formula is C₂₀H₂₈O₄ (exact mass: 332.1919948 Da), with a germacranolide skeleton and a 3-methylbutanoyl ester group . Validation steps:
- High-Resolution MS (HRMS): Confirm molecular ion [M+H]⁺ at m/z 333.1993 (Δ < 3 ppm error).
- 2D-NMR (COSY, HSQC, HMBC): Assign proton-carbon correlations, e.g., HMBC links between the ester carbonyl (δ ~170 ppm) and adjacent protons .
- X-ray Crystallography (if crystalline): Resolve absolute configuration for stereochemical confirmation.
Advanced Research Questions
Q. How can researchers design experiments to investigate the biosynthetic pathway of 4-Deoxycohumulone in Humulus lupulus?
Answer: Methodological Framework:
- Isotopic Labeling: Administer ¹³C-labeled precursors (e.g., mevalonate or methylerythritol phosphate) to hop glandular trichomes. Track incorporation via LC-MS/MS to identify intermediates .
- Transcriptomic Analysis: Compare RNA-seq data from high- vs. low-producing hop cultivars to pinpoint candidate genes (e.g., terpene synthases, acyltransferases) .
- CRISPR/Cas9 Knockouts: Target putative biosynthetic genes in hop cell cultures; assess 4-Deoxycohumulone depletion via metabolomics .
Q. What strategies are effective in resolving contradictions in reported bioactivity data for 4-Deoxycohumulone across different studies?
Answer: Contradiction Analysis Approach:
- Standardized Bioassays: Re-evaluate bioactivity (e.g., antimicrobial, anti-inflammatory) using harmonized protocols (e.g., MIC assays with Staphylococcus aureus ATCC 25923) to minimize variability .
- Purity Assessment: Quantify impurities (<95% purity) via HPLC; impurities like cohumulone or adhumulone may confound results .
- Dose-Response Curves: Use logarithmic dilutions (0.1–100 µM) to identify non-linear effects or threshold concentrations .
Q. How can computational modeling enhance the understanding of 4-Deoxycohumulone’s interactions with biological targets?
Answer: Computational Workflow:
- Molecular Docking: Simulate binding to enzymes (e.g., cyclooxygenase-2) using AutoDock Vina. Prioritize binding poses with ΔG < -7 kcal/mol .
- QSAR Modeling: Corrogate structural features (e.g., acyl chain length) with bioactivity data to predict optimized derivatives .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes in physiological conditions .
Data Management & Reproducibility
Q. What best practices should researchers follow when publishing datasets on 4-Deoxycohumulone?
Answer:
- FAIR Principles: Deposit raw NMR/MS spectra in repositories like Chemotion or nmrXiv with unique DOIs .
- Metadata Standards: Include extraction solvents, column specifications (e.g., Agilent Zorbax SB-C18), and ionization modes (ESI+/ESI-) .
- Conflict Reporting: Disclose batch-to-batch variability in hop sources and statistical methods (e.g., ANOVA with Tukey’s post-hoc test) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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